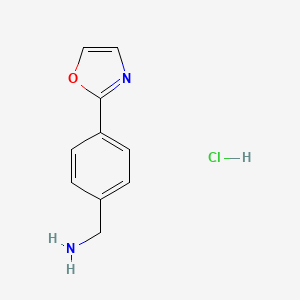

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride

Description

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride (CAS: 885466-67-1, MFCD19441135) is an organic compound featuring a phenyl ring substituted with an oxazole heterocycle at the para position, coupled with an aminomethyl group. Its molecular formula is C₁₀H₁₁N₂O·HCl, yielding a molecular weight of 208.67 g/mol . The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties. This compound is widely utilized in pharmaceutical research, particularly as a building block for drug discovery and organic synthesis due to its amine functionality and aromatic stability .

Properties

IUPAC Name |

[4-(1,3-oxazol-2-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHYPFCPJFUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Construction via Cyclization Reactions

The oxazole moiety is typically synthesized through cyclodehydration of α-acylamino ketones or via the Robinson–Gabriel synthesis. For (4-(Oxazol-2-yl)phenyl)methanamine, a modified approach involves the condensation of 4-aminobenzaldehyde with chloroacetyl chloride to form an intermediate α-chloroamide. Subsequent treatment with ammonium acetate in acetic acid induces cyclization, yielding 4-(oxazol-2-yl)benzaldehyde.

Reaction Conditions :

Reductive Amination to Introduce the Methanamine Group

The aldehyde intermediate is converted to the primary amine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol, with ammonium chloride as the ammonia source, reduces the imine formed in situ. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions :

-

4-(Oxazol-2-yl)benzaldehyde (1.0 eq), ammonium chloride (5.0 eq), and NaBH₃CN (1.5 eq) in methanol at 25°C for 12 hours.

Palladium-Catalyzed Cross-Coupling for Direct Oxazole Attachment

Stille Coupling of Halogenated Precursors

A Stille coupling protocol adapts methods from 2-(oxazol-2-yl)aniline synthesis. Here, 4-bromobenzylamine hydrochloride couples with 2-(tributylstannyl)oxazole using tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in 1,4-dioxane.

Reaction Conditions :

Buchwald–Hartwig Amination for Late-Stage Functionalization

An alternative route employs Buchwald–Hartwig amination to introduce the oxazole ring post-amine protection. 4-Bromophenyl methanesulfonamide reacts with oxazole-2-boronic acid in the presence of [Pd₂(dba)₃] and Xantphos, followed by deprotection.

Reaction Conditions :

-

4-Bromophenyl methanesulfonamide (1.0 eq), oxazole-2-boronic acid (1.2 eq), [Pd₂(dba)₃] (2 mol%), Xantphos (4 mol%), K₃PO₄ (2.0 eq), toluene/water (3:1), 90°C, 12 hours.

-

Deprotection : Methanesulfonic acid in THF, 50°C, 4 hours.

Enzymatic Reductive Amination for Sustainable Synthesis

Imine Reductase (IRED)-Catalyzed Route

Recent advances utilize imine reductases (IREDs) to catalyze the reductive amination of 4-(oxazol-2-yl)benzaldehyde with methylamine. IRED-20 from Streptosporangium roseum demonstrates high enantioselectivity and efficiency under mild conditions.

Reaction Conditions :

Comparison with Chemical Methods

| Parameter | Chemical Reductive Amination | Enzymatic Reductive Amination |

|---|---|---|

| Yield | 85–90% | 92% |

| Enantioselectivity | N/A | >98% ee |

| Temperature | 25°C | 30°C |

| Catalyst Cost | Low | High |

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates the cyclization step in oxazole formation. A homogeneous mixture of 4-cyanomethylbenzamide and ethyl orthoformate in DMF, irradiated at 150°C for 15 minutes, achieves 88% conversion.

Reaction Conditions :

-

4-Cyanomethylbenzamide (1.0 eq), ethyl orthoformate (2.0 eq), DMF, microwave (150°C, 300 W), 15 minutes.

-

Post-Processing : Hydrolysis with HCl (6M) to yield the hydrochloride salt.

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach immobilizes 4-aminomethylpolystyrene, which undergoes sequential oxazole ring formation and cleavage. Fmoc-protected 4-aminomethyl Wang resin reacts with oxazole-2-carbonyl chloride, followed by TFA cleavage.

Reaction Conditions :

-

Fmoc-4-aminomethyl Wang resin (1.0 eq), oxazole-2-carbonyl chloride (3.0 eq), DIEA (6.0 eq), DCM, 25°C, 12 hours.

-

Cleavage : TFA/H₂O (95:5), 2 hours.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Multi-Step Organic | High purity, established protocols | Lengthy reaction times, moderate yields | Pilot-scale |

| Palladium-Catalyzed | Direct coupling, fewer steps | Costly catalysts, stringent conditions | Lab-scale |

| Enzymatic | High enantioselectivity, mild conditions | Enzyme cost, substrate specificity | Industrial |

| Microwave-Assisted | Rapid synthesis, high yields | Specialized equipment required | Lab-scale |

| Solid-Phase | High-throughput, easy purification | Limited substrate flexibility | Research |

Chemical Reactions Analysis

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as ammonia (NH₃) or amines are used in substitution reactions.

Major Products Formed:

Oxidation: Oxazolone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted oxazole or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, suggesting potential as an antimicrobial agent. Additionally, its anti-inflammatory effects may position it as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Research has demonstrated that (4-(oxazol-2-yl)phenyl)methanamine hydrochloride shows efficacy against several pathogens. It has been tested against different bacterial strains, revealing notable inhibition at low concentrations. This property highlights its potential use in treating infections caused by resistant bacteria .

Anticancer Potential

Preliminary investigations suggest that the compound possesses anticancer properties, particularly against breast cancer cell lines. Studies have indicated cytotoxic effects on various cancer cell lines, with IC50 values comparable to established anticancer drugs like Tamoxifen and Doxorubicin . The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-453 | 11 | Cytotoxic effect observed |

| MCF-7 | 15.63 | Comparable to Tamoxifen |

| A549 | 0.12 - 2.78 | Higher activity than Doxorubicin |

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique oxazole structure allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic profiles.

Study on Antiproliferative Effects

A study evaluated the compound's activity against triple-negative breast cancer (TNBC) cell lines using the SRB assay. The results indicated effective growth inhibition, with GI50 values comparable to established anticancer drugs.

Mechanism Exploration

Further investigations revealed that the compound's mechanism involves inhibition of the mTORC1 pathway, crucial in regulating cell growth and proliferation .

Mechanism of Action

The mechanism by which (4-(Oxazol-2-yl)phenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variations

(a) (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₀Cl₂N₂S

- Molecular Weight : 261.17 g/mol

- Key Features : Replaces oxazole with a thiazole ring (sulfur instead of oxygen). The 4-chlorophenyl group enhances lipophilicity.

- Implications : Thiazole’s sulfur atom may improve metabolic stability and alter binding interactions in biological systems compared to oxazole .

(b) (4-chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₁Cl₂N₃O

- Key Features: Substitutes oxazole with 1,2,4-oxadiazole, a bioisostere known for metabolic resistance. The 4-chlorophenyl group increases electron-withdrawing effects.

- Implications : Oxadiazole’s stability under physiological conditions makes it favorable in prodrug design .

Substituent Effects

(a) (2-(4-Nitrophenyl)oxazol-4-yl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₀ClN₃O₃

- Molecular Weight : 255.66 g/mol

- Key Features : Introduces a nitro group at the phenyl para position.

(b) (4-(Thiazol-2-yl)phenyl)methanamine Hydrochloride

Functional Group Modifications

(a) [4-(prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

- Molecular Formula: C₁₀H₁₂ClNO

- Molecular Weight : 197.66 g/mol

- Key Features : Incorporates a propargyl ether group (-O-C≡CH) on the phenyl ring.

- Implications : The alkyne moiety enables click chemistry applications, such as bioconjugation, which are absent in the parent oxazole compound .

(b) (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |

|---|---|---|---|---|

| (4-(Oxazol-2-yl)phenyl)methanamine HCl | C₁₀H₁₁N₂O·HCl | 208.67 | Oxazole ring, unsubstituted phenyl | High aromaticity, moderate solubility |

| (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl | C₁₀H₁₀Cl₂N₂S | 261.17 | Thiazole ring, 4-Cl substituent | Enhanced lipophilicity, metabolic stability |

| (2-(4-Nitrophenyl)oxazol-4-yl)methanamine HCl | C₁₀H₁₀ClN₃O₃ | 255.66 | Oxazole ring, 4-NO₂ substituent | Electron-deficient ring, polar |

| [4-(prop-2-yn-1-yloxy)phenyl]methanamine HCl | C₁₀H₁₂ClNO | 197.66 | Propargyl ether group | Click chemistry compatibility |

| (4-(Thiazol-2-yl)phenyl)methanamine HCl | C₁₀H₁₁N₂S·HCl | 226.74 | Thiazole ring | Improved hydrogen bonding capacity |

Research and Application Insights

- Pharmaceutical Relevance : Oxazole and thiazole derivatives are prioritized in kinase inhibitor design due to their ability to mimic adenine in ATP-binding pockets .

- Solubility Trends : Nitro and chlorine substituents reduce aqueous solubility, whereas propargyl groups may enhance it in organic solvents .

- Synthetic Utility : The propargyl ether in [4-(prop-2-yn-1-yloxy)phenyl]methanamine HCl enables modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biological Activity

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and its interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C₁₀H₁₁ClN₂O

- Molecular Weight : Approximately 210.66 g/mol

- Physical Appearance : White solid

- Density : 1.2 g/cm³

- Boiling Point : Approximately 318.7 °C at 760 mmHg

The presence of the oxazole ring attached to a phenyl group is significant for its biological activity, as this structural arrangement influences its interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit certain bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been evaluated against common pathogens like Escherichia coli and Pseudomonas aeruginosa, demonstrating significant antibacterial effects .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Pseudomonas aeruginosa | 12 | 64 |

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Interaction studies suggest that it may bind to enzymes and receptors involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. Further investigations are necessary to elucidate the specific mechanisms of action.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound interacts with specific enzymes and receptors, altering their activity.

- Reactivity of Amine Functional Group : Its amine group allows for various chemical reactions that can lead to the formation of derivatives with enhanced biological properties.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

- Antimicrobial Screening : A series of oxazole derivatives were synthesized and screened for antibacterial activity against E. coli and P. aeruginosa. Compounds with similar structural features exhibited varying degrees of activity, highlighting the importance of substituents on the phenyl ring .

- Cytotoxicity Evaluation : In vitro studies demonstrated that some derivatives showed cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

- Comparative Analysis : Similar compounds such as (2-phenyloxazol-4-yl)methanamine hydrochloride were analyzed for their biological activities, revealing that modifications to the oxazole ring can significantly impact efficacy against various targets.

Q & A

What are the recommended storage conditions for (4-(Oxazol-2-yl)phenyl)methanamine hydrochloride to ensure stability?

To maintain stability, store the compound at −20°C in a tightly sealed, moisture-resistant container. Decomposition occurs between 206–225°C , necessitating avoidance of high temperatures during handling. Hydrochloride salts are hygroscopic, so desiccants should be used in storage environments. Stability tests under varying conditions (e.g., light, humidity) are recommended to assess long-term integrity .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization involves:

- Reagent selection : Use phosphorus oxychloride (POCl₃) for oxazole ring activation, as demonstrated in analogous heterocyclic syntheses .

- Coupling conditions : Employ carbodiimide-based coupling agents (e.g., EDC·HCl) with catalytic DMAP in dichloromethane, stirred at 25°C for 12 hours , to enhance amide bond formation efficiency .

- Purification : Utilize recrystallization from ethanol or gradient column chromatography to isolate the hydrochloride salt with ≥95% purity .

Which spectroscopic methods are most effective for characterizing the purity of this compound?

- NMR (¹H/¹³C) : Confirm structural integrity by verifying aromatic proton shifts (δ 7.2–8.1 ppm for oxazole and phenyl groups) and amine-related resonances.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 209.06) to detect impurities.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity, referencing the compound’s SMILES string (

NCC1=CC=C(C2=NC=CO2)C=C1.Cl) for retention time calibration .

What strategies can resolve contradictions in NMR data during synthesis?

- Impurity profiling : If unexpected peaks arise, compare with known byproducts (e.g., unreacted oxazole precursors or hydrochloride salt hydrates) using 2D NMR (COSY, HSQC).

- Deuterated solvent effects : Test in DMSO-d₆ vs. CDCl₃ to differentiate amine proton exchange rates.

- Complementary techniques : Pair NMR with FT-IR to confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹) and X-ray crystallography for absolute configuration validation .

How can this compound be utilized in bioorthogonal "click" chemistry?

As a tetrazine-reactive linker , the oxazole moiety enables inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) partners. Key considerations:

- Stoichiometry : Use a 1:1.2 molar ratio of tetrazine to TCO for optimal conjugation efficiency.

- Reaction medium : Conduct reactions in PBS (pH 7.4) at 37°C to mimic physiological conditions.

- Monitoring : Track progress via UV-Vis (λ = 520 nm for tetrazine depletion) or LC-MS to confirm product formation .

How does the hydrochloride counterion influence reactivity in nucleophilic substitutions?

The hydrochloride salt:

- Enhances solubility : Facilitates aqueous-phase reactions but may require neutralization (e.g., with NaHCO₃) for organic-phase nucleophilic attacks.

- Acid catalysis : Protects the amine group during reactions, reducing undesired side reactions. For example, in alkylation, pre-treatment with a base like triethylamine regenerates the free amine for nucleophilic activity .

What computational methods support the design of derivatives based on this compound?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the oxazole’s π-π stacking potential.

- ADMET prediction : Use SwissADME to assess pharmacokinetic profiles, ensuring derivatives meet Lipinski’s Rule of Five .

How can researchers address discrepancies in mass spectrometry data between theoretical and observed molecular weights?

- Isotope pattern analysis : Compare experimental isotope distributions (e.g., Cl⁻ isotopes) with theoretical models using software like mMass.

- Adduct identification : Account for sodium ([M+Na]+) or potassium adducts, common in ESI-MS.

- Degradation checks : Analyze aged samples for hydrolyzed products (e.g., free amine or oxazole fragments) .

What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhaling hydrochloride aerosols.

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels, adhering to EPA guidelines .

How can the compound’s stability under reflux conditions be evaluated for reaction scalability?

- Thermogravimetric Analysis (TGA) : Measure mass loss at 100–200°C to identify decomposition thresholds.

- Real-time monitoring : Use in-situ FT-IR or Raman spectroscopy during reflux to detect intermediate formation.

- Accelerated aging : Stress samples at 40°C/75% RH for 1–4 weeks, followed by HPLC analysis to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.